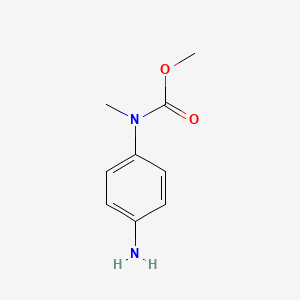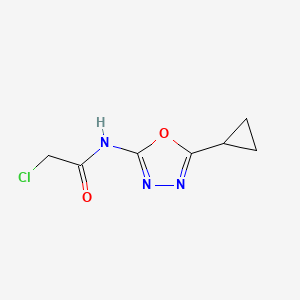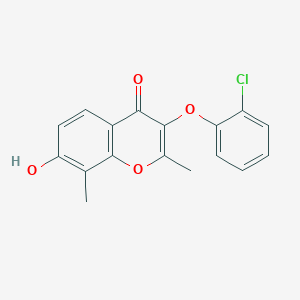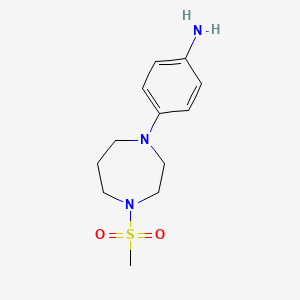![molecular formula C10H7N3O3S B1414955 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1082121-37-6](/img/structure/B1414955.png)
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid, also known as PTCA, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. PTCA is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a carboxylic acid group.
Mécanisme D'action
The exact mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is not fully understood, but it is thought to involve multiple targets and pathways. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to inhibit various enzymes and signaling pathways, including PI3K/Akt/mTOR, NF-κB, and STAT3. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also modulates the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Effets Biochimiques Et Physiologiques
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also has some limitations, including its low bioavailability and potential toxicity at high doses. Additionally, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid may interact with other compounds in complex biological systems, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid research, including the development of more potent and selective 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid analogs, the investigation of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid's pharmacokinetics and pharmacodynamics, and the exploration of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid's potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid and to identify its molecular targets and pathways.
Applications De Recherche Scientifique
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-8(6-2-1-3-11-4-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVNQDQKVYSPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)
![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)


![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
![N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1414883.png)


![[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414888.png)

![2-[(Methylamino)methyl]quinazolin-4-amine](/img/structure/B1414890.png)


